Ethyl 6-phenylhex-5-enoate
CAS No.: 105986-58-1
Cat. No.: VC19201270
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105986-58-1 |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | ethyl 6-phenylhex-5-enoate |
| Standard InChI | InChI=1S/C14H18O2/c1-2-16-14(15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-7,9-11H,2,4,8,12H2,1H3 |
| Standard InChI Key | KIYAWPQATJJWOV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCC=CC1=CC=CC=C1 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
Ethyl 6-phenylhex-5-enoate (CHO) consists of a six-carbon chain with a double bond at the 5-position (hex-5-enoate) and a phenyl group attached to the sixth carbon. The ethyl ester functional group is located at the first carbon, as depicted in its IUPAC name. The absence of hydroxyl or ketone substituents distinguishes it from analogs like ethyl (E,2S)-2-hydroxy-4-oxo-6-phenylhex-5-enoate .
Stereochemical Considerations
The double bond at C5-C6 likely adopts the E-configuration, as observed in structurally similar compounds such as ethyl (E)-3-hydroxy-6-phenylhex-5-enoate . This configuration minimizes steric hindrance between the phenyl group and the ester moiety. The compound lacks chiral centers unless additional substituents are present, contrasting with its hydroxylated derivative, which exhibits stereoselectivity .
Spectroscopic Signatures
While experimental NMR or IR data for ethyl 6-phenylhex-5-enoate are unavailable, comparisons to related esters suggest characteristic signals:
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H NMR: A triplet for the ester methylene group (δ ~4.1 ppm, J = 7.1 Hz), a multiplet for the phenyl protons (δ ~7.2–7.4 ppm), and olefinic protons (δ ~5.3–5.8 ppm) with coupling constants indicative of trans-stereochemistry .
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C NMR: Signals for the ester carbonyl (δ ~170 ppm), olefinic carbons (δ ~125–135 ppm), and aromatic carbons (δ ~128–130 ppm) .
Computational Descriptors
PubChem-derived descriptors for analogous compounds provide estimates for ethyl 6-phenylhex-5-enoate:
| Property | Value | Reference Compound |
|---|---|---|
| Molecular Weight | 216.29 g/mol | CHO |
| XLogP3 | 3.8 (estimated) | , |
| Rotatable Bond Count | 7 | |
| Hydrogen Bond Acceptors | 2 |
These values align with trends observed in non-polar esters, suggesting moderate lipophilicity and flexibility .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of ethyl 6-phenylhex-5-enoate can be extrapolated from methods used for its hydroxylated analog . A representative pathway involves:
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Cross-Metathesis: Reaction of ethyl 5-hexenoate with styrene in the presence of a Grubbs catalyst to install the phenyl group and double bond .
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Esterification: Direct esterification of 6-phenylhex-5-enoic acid with ethanol under acidic catalysis (e.g., HSO) .
Optimization Challenges
Key challenges include controlling double-bond geometry and minimizing oligomerization. The use of palladium catalysts in Heck couplings has been reported for similar systems, achieving E-selectivity >95% .
Industrial Scalability
While no large-scale production data exists for ethyl 6-phenylhex-5-enoate, brominated derivatives like ethyl 4-bromo-3,3-dimethyl-6-phenylhex-5-enoate are produced via batch processes with yields exceeding 70% . Continuous-flow systems could enhance efficiency by reducing reaction times and byproduct formation.
Physicochemical Properties
Thermodynamic Parameters
Experimental data for melting/boiling points are unavailable, but group contribution methods predict:
| Property | Estimated Value | Method |
|---|---|---|
| Boiling Point | 285–290°C (760 mmHg) | Joback-Reid |
| Melting Point | <25°C (liquid at RT) | MPBPWIN |
| Density | 1.05–1.08 g/cm | CSGC |
These estimates align with structurally similar aromatic esters .
Solubility and Partitioning
Ethyl 6-phenylhex-5-enoate is expected to exhibit:
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LogP (Octanol-Water): 3.8 ± 0.3, indicating high lipid solubility .
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Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays .
Applications in Organic Synthesis and Pharmacology
Intermediate in Heterocycle Synthesis
The α,β-unsaturated ester moiety makes ethyl 6-phenylhex-5-enoate a valuable dienophile in Diels-Alder reactions. For example, cycloaddition with cyclopentadiene yields bicyclic lactams used in analgesic development .
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